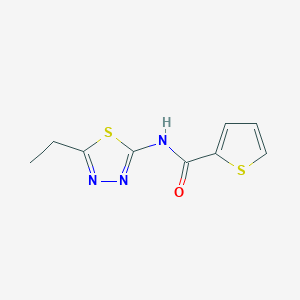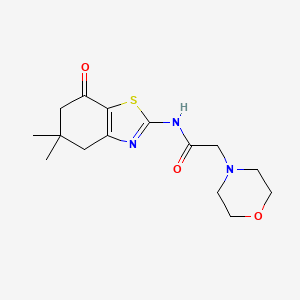![molecular formula C17H18N2OS B5691125 3-(4-ethylbenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5691125.png)
3-(4-ethylbenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-ethylbenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, also known as ETP-46464, is a synthetic compound that has been developed for potential use in the treatment of cancer. This compound belongs to the class of thienopyrimidines and has shown promising results in preclinical studies.
Mecanismo De Acción
The exact mechanism of action of 3-(4-ethylbenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it is believed that this compound acts by inhibiting the activity of a protein called MDMX, which is involved in the regulation of p53, a tumor suppressor protein. By inhibiting MDMX, 3-(4-ethylbenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can activate p53, leading to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, 3-(4-ethylbenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of blood vessels, which is important for the growth and spread of tumors. 3-(4-ethylbenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has also been shown to induce the expression of genes involved in the immune response, which could potentially enhance the body's ability to fight cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-ethylbenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for further development as a cancer therapy. However, one limitation of this compound is its relatively complex synthesis method, which could make it difficult to produce on a large scale.
Direcciones Futuras
There are several potential future directions for research on 3-(4-ethylbenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one. One area of interest is the development of more efficient synthesis methods for this compound, which could make it more accessible for further preclinical and clinical studies. Another potential direction is the investigation of the use of 3-(4-ethylbenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one in combination with other chemotherapeutic agents, which could enhance its anti-tumor activity. Finally, further studies are needed to fully understand the mechanism of action of 3-(4-ethylbenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one and its potential applications in cancer therapy.
Métodos De Síntesis
The synthesis of 3-(4-ethylbenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves a multi-step process that begins with the reaction of 4-ethylbenzylamine with 2-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one. The resulting intermediate is then subjected to further chemical reactions to produce the final product.
Aplicaciones Científicas De Investigación
3-(4-ethylbenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential use in cancer therapy. In preclinical studies, this compound has shown potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. 3-(4-ethylbenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has also been shown to inhibit the growth of cancer cells that are resistant to other chemotherapeutic agents.
Propiedades
IUPAC Name |
3-[(4-ethylphenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-4-13-5-7-14(8-6-13)9-19-10-18-16-15(17(19)20)11(2)12(3)21-16/h5-8,10H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBJFYMJHLVPHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C(=C(S3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Ethylphenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5691052.png)
![2-({2-[1-(2-thienylsulfonyl)piperidin-3-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5691059.png)
![1-[(2,4-dichlorophenoxy)acetyl]-4-(1H-imidazol-1-ylmethyl)-4-piperidinol](/img/structure/B5691061.png)
![2-anilino-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5691077.png)

![4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-(pyrimidin-4-ylmethyl)benzamide](/img/structure/B5691084.png)
![7-(5-fluoro-4-morpholin-4-ylpyrimidin-2-yl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5691087.png)
![1-[3-(difluoromethoxy)benzyl]piperidin-2-one](/img/structure/B5691109.png)
![N,N-dimethyl-4-{[(1S*,5R*)-3-(pyrazin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}aniline](/img/structure/B5691110.png)

![1-(2,3-dimethylphenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5691118.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691139.png)